molecular formula C20H19N3O5S B11622416 (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11622416
M. Wt: 413.4 g/mol
InChI Key: LQQJRUQOCCPFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-METHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenyl group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-METHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final thiazinane ring structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-METHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-METHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-METHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-METHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a methoxyphenyl group, and a thiazinane ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylimino)-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H19N3O5S/c1-23-18(24)10-17(19(25)22-13-5-3-4-6-14(13)26-2)29-20(23)21-12-7-8-15-16(9-12)28-11-27-15/h3-9,17H,10-11H2,1-2H3,(H,22,25)

InChI Key

LQQJRUQOCCPFFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.